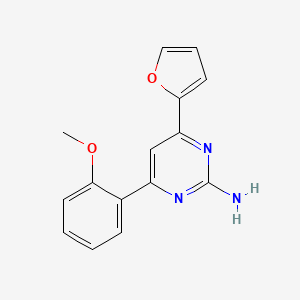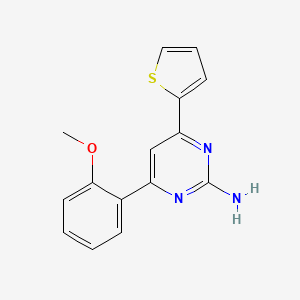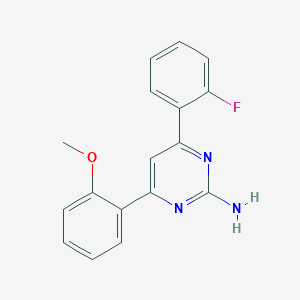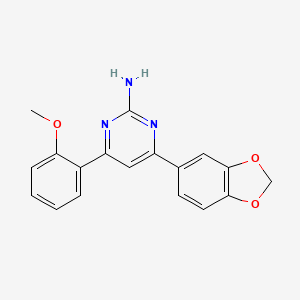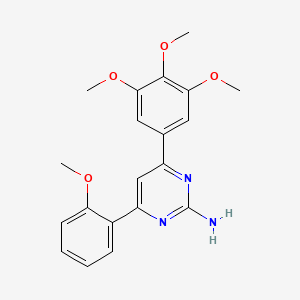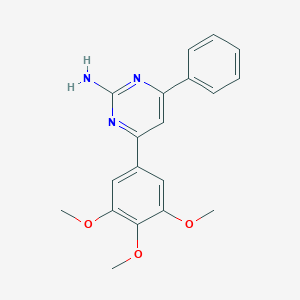
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine have been synthesized from 2-acetylpyridine and 5-methylfurfural .Wissenschaftliche Forschungsanwendungen
4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, materials science, and biochemistry. In pharmaceuticals, this compound has been used to synthesize a variety of drugs, including anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In materials science, this compound has been used to synthesize a variety of polymers, including polyurethanes and polyesters. In biochemistry, this compound has been used to synthesize a variety of proteins, including enzymes, peptides, and antibodies.
Wirkmechanismus
Target of Action
Similar compounds, such as furan-based oxazole, isoxazole, and isothiazole derivatives, have been studied for their interaction with various biological targets .
Mode of Action
It’s worth noting that similar furan-based compounds have been used as ligands in metal-catalyzed reactions .
Result of Action
Similar furan-based compounds have shown potential applications in various fields, such as photovoltaic devices, sensors, medicinal chemistry, and the construction of mofs .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine in lab experiments has a number of advantages and limitations. One advantage is that the reaction is relatively straightforward and can be conducted in a variety of solvents. Additionally, the reaction is amenable to a variety of reaction conditions, such as temperature and reaction time. One limitation is that the reaction may be sensitive to the presence of impurities and may require purification prior to use.
Zukünftige Richtungen
Given the potential applications of 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine, there are a number of potential future directions for research. These include further optimization of the synthesis method, investigation of the biochemical and physiological effects of this compound, and development of new applications for this compound in pharmaceuticals, materials science, and biochemistry. Additionally, further research into the mechanism of action of this compound may provide insight into the design of new compounds with improved properties.
Synthesemethoden
The synthesis of 4-(5-Methylfuran-2-yl)-6-phenylpyrimidin-2-amine involves the condensation of 5-methylfuran-2-carbaldehyde and 6-phenylpyrimidine-2-amine in the presence of a base catalyst. The reaction is conducted at room temperature in ethanol and yields the desired product in high yields. The reaction is also amenable to a variety of other solvents, including water and dimethyl sulfoxide (DMSO). The reaction can be further optimized by changing the reaction conditions, such as the amount of catalyst, temperature, and reaction time.
Eigenschaften
IUPAC Name |
4-(5-methylfuran-2-yl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-7-8-14(19-10)13-9-12(17-15(16)18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUOWJLLMUXSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

